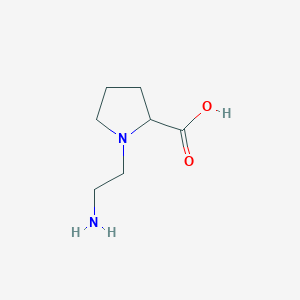

Proline, 1-(2-aminoethyl)-(9CI)

描述

Structure

3D Structure

属性

分子式 |

C7H14N2O2 |

|---|---|

分子量 |

158.20 g/mol |

IUPAC 名称 |

1-(2-aminoethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H14N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-5,8H2,(H,10,11) |

InChI 键 |

REZDEQCNPGDPQQ-UHFFFAOYSA-N |

规范 SMILES |

C1CC(N(C1)CCN)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies for Proline, 1 2 Aminoethyl 9ci and Its Analogues

Exploration of Novel Synthetic Routes

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These include the application of green chemistry principles and the use of biocatalysts.

Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of N-alkylated amino acids, several greener alternatives to traditional methods are being explored.

One promising strategy is the direct N-alkylation using alcohols as alkylating agents. This "borrowing hydrogen" methodology, often catalyzed by transition metals like ruthenium or iridium, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The only byproduct of this process is water, making it highly atom-economical. A potential green synthesis for "Proline,

Synthesis of Advanced Derivatives from Proline, 1-(2-aminoethyl)-(9CI)

Modifications of the 2-Aminoethyl Side Chain

The 2-aminoethyl side chain of Proline, 1-(2-aminoethyl)-(9CI) offers a prime location for structural diversification. The primary and secondary amines in this moiety can be readily modified through several standard organic reactions, including alkylation, acylation, and sulfonylation.

Alkylation introduces alkyl groups onto the nitrogen atoms of the side chain, which can alter the steric and electronic properties of the molecule. This can be achieved using various alkylating agents, such as alkyl halides or through reductive amination.

Acylation, the reaction with acyl halides or anhydrides, results in the formation of amides. This modification is useful for introducing a wide range of functional groups, thereby modulating the compound's polarity and potential for hydrogen bonding. A related reaction, sulfonylation, introduces sulfonyl groups, which can act as bioisosteres for other functional groups and influence the compound's solubility and binding characteristics.

These modifications are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, allowing for the fine-tuning of a molecule's biological activity.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of the proline ring is another key site for chemical modification. Common derivatization strategies include esterification, amidation, and reduction. thermofisher.com

Esterification, the conversion of the carboxylic acid to an ester, is often performed to protect the acid functionality or to enhance the lipophilicity of the molecule, which can improve its cell permeability. sigmaaldrich.com A variety of alcohols can be used in this reaction, leading to a diverse set of ester derivatives. researchgate.net

Amidation, the reaction of the carboxylic acid with an amine, forms an amide bond. thermofisher.com This is a particularly important transformation in peptide chemistry, as it allows for the incorporation of the proline analogue into a peptide sequence. google.com The use of different amines can introduce a wide array of chemical functionalities. thermofisher.com

Reduction of the carboxylic acid to a primary alcohol provides another avenue for diversification. The resulting hydroxyl group can be further modified, for example, through etherification or oxidation, to introduce additional functional groups.

These derivatizations are crucial for creating proline analogues with tailored properties for specific applications, such as in the development of new therapeutic agents or as tools for chemical biology.

Stereoselective Introduction of Additional Chiral Centers

The creation of new stereocenters in a controlled manner is a significant challenge in organic synthesis, and it is particularly important in the synthesis of proline analogues, where the stereochemistry can have a profound impact on biological activity. nih.gov

One common approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

Another powerful technique is asymmetric catalysis, which employs a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. nih.gov This method is highly efficient, as a small amount of the catalyst can be used to produce a large quantity of the desired stereoisomer.

Furthermore, substrate-controlled diastereoselective reactions can be utilized, where the existing stereocenter(s) in the proline analogue influence the stereochemical course of a reaction at another position in the molecule. organic-chemistry.org This approach is often used to create adjacent stereocenters with a specific relative configuration.

These stereoselective methods are essential for the synthesis of enantiomerically pure proline analogues, which is critical for understanding their interactions with chiral biological targets such as enzymes and receptors. nih.gov

Below is an interactive table summarizing various synthetic modifications for Proline, 1-(2-aminoethyl)-(9CI) and its analogues.

| Modification Type | Reagents and Conditions | Resulting Functional Group | Key Advantages | Reference |

| Alkylation of Side Chain | Alkyl halides, reductive amination | Substituted amine | Alters steric and electronic properties | gbiosciences.com |

| Acylation of Side Chain | Acyl halides, anhydrides | Amide | Introduces diverse functional groups, modulates polarity | gbiosciences.com |

| Sulfonylation of Side Chain | Sulfonyl chlorides | Sulfonamide | Acts as a bioisostere, influences solubility | |

| Esterification of Carboxylic Acid | Alcohols, acid catalyst | Ester | Protects the carboxylic acid, enhances lipophilicity | sigmaaldrich.com |

| Amidation of Carboxylic Acid | Amines, coupling agents (e.g., EDC, HBTU) | Amide | Allows incorporation into peptides, introduces various functionalities | thermofisher.com |

| Reduction of Carboxylic Acid | Reducing agents (e.g., LiAlH4, NaBH4) | Primary alcohol | Provides a site for further modification | |

| Stereoselective Alkylation | Chiral auxiliaries, asymmetric catalysts | Chiral center | Controls the stereochemistry of new chiral centers | nih.gov |

Advanced Structural and Conformational Investigations of Proline, 1 2 Aminoethyl 9ci

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational Preferences

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of proline derivatives. The pyrrolidine (B122466) ring of proline can adopt distinct puckered conformations, and the tertiary amide bond can exist as either cis or trans isomers.

In the case of Proline, 1-(2-aminoethyl)-(9CI), ¹H and ¹³C NMR would be expected to reveal the conformational preferences of the molecule in solution. The presence of the N-(2-aminoethyl) substituent introduces additional conformational flexibility.

A key aspect of the NMR analysis would be the determination of the cis/trans isomer ratio around the C-N bond of the pyrrolidine ring. The chemical shifts of the β- and γ-carbons (Cβ and Cγ) of the proline ring are particularly sensitive to the isomerization state. nih.gov In the major trans isomer, the Cβ chemical shift is typically observed between 31-32 ppm, while the Cγ is around 27 ppm. nih.gov Conversely, for the minor cis isomer, these shifts are expected around 34 ppm for Cβ and 24 ppm for Cγ. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assigning all proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide through-space correlations, offering insights into the spatial proximity of protons and thus the preferred conformation of the N-(2-aminoethyl) side chain and the puckering of the pyrrolidine ring.

Illustrative ¹³C NMR Data for Proline, 1-(2-aminoethyl)-(9CI) in D₂O:

| Carbon Atom | Expected Chemical Shift (ppm) - trans isomer | Expected Chemical Shift (ppm) - cis isomer |

| C=O | ~175 | ~174 |

| Cα | ~62 | ~61 |

| Cβ | ~31.5 | ~34.0 |

| Cγ | ~27.0 | ~24.0 |

| Cδ | ~48 | ~47 |

| CH₂ (ethyl) | ~45 | ~44 |

| CH₂ (ethyl) | ~38 | ~37 |

Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule, which in turn provides structural information. For Proline, 1-(2-aminoethyl)-(9CI), electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be the method of choice.

The presence of the proline ring often directs fragmentation in predictable ways, a phenomenon known as the "proline effect". osu.edu This typically involves cleavage at the N-terminal side of the proline residue in peptides. osu.edu For Proline, 1-(2-aminoethyl)-(9CI), fragmentation is likely to be initiated by protonation of the more basic nitrogen atom.

A plausible fragmentation pathway would involve the initial loss of the aminoethyl side chain or parts of it. Characteristic fragment ions would arise from the cleavage of the pyrrolidine ring itself. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula.

Isotopic labeling studies, for instance, by replacing specific protons with deuterium, could be employed to track the fragmentation pathways and confirm the origin of specific fragment ions.

Plausible ESI-MS/MS Fragmentation Data for [M+H]⁺ of Proline, 1-(2-aminoethyl)-(9CI):

| m/z of Fragment Ion | Proposed Structure/Loss |

| 159.1182 | [M+H]⁺ |

| 116.0706 | Loss of C₂H₅N |

| 98.0600 | Loss of C₂H₆N₂ |

| 70.0651 | Pyrrolidine iminium ion |

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Intermolecular Hydrogen Bonding and Functional Group Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For Proline, 1-(2-aminoethyl)-(9CI), the IR and Raman spectra would be characterized by vibrations of the carboxylate group, the pyrrolidine ring, and the N-aminoethyl substituent. The presence of both primary and tertiary amine groups, as well as a carboxylic acid, suggests the potential for strong intermolecular hydrogen bonding in the solid state and in concentrated solutions.

The vibrational spectrum of proline itself is known to be complex due to the presence of multiple conformers. unimi.itnih.gov The N-H stretching vibrations of the primary amine group would be expected in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would likely appear around 1700-1750 cm⁻¹ in the absence of hydrogen bonding, and at lower wavenumbers if involved in hydrogen bonding or as a carboxylate. The C-N stretching vibrations and the various bending and rocking modes of the pyrrolidine ring and the ethyl chain would populate the fingerprint region (below 1500 cm⁻¹).

A comparative analysis of the spectra in different solvents of varying polarity could provide insights into the solvent-solute interactions and their effect on the conformational equilibrium.

Illustrative Vibrational Frequencies for Proline, 1-(2-aminoethyl)-(9CI):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (primary amine) | 3400-3200 |

| C-H stretch (aliphatic) | 2980-2850 |

| C=O stretch (carboxylic acid) | ~1730 |

| COO⁻ asymmetric stretch | ~1600 |

| NH₂ bend | ~1580 |

| CH₂ bend | 1470-1440 |

| C-N stretch | 1250-1020 |

Chiroptical Spectroscopy (Electronic Circular Dichroism and Optical Rotatory Dispersion) for Absolute Stereochemical Assignment and Solution Conformations

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute stereochemistry of chiral molecules and for studying their conformational behavior in solution. Since Proline, 1-(2-aminoethyl)-(9CI) is a chiral molecule (assuming it is derived from L-proline or D-proline), it will exhibit a characteristic chiroptical response.

The ECD spectrum arises from the differential absorption of left and right circularly polarized light by the chromophores in the molecule. The carboxyl group is the primary chromophore in Proline, 1-(2-aminoethyl)-(9CI). The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore and thus can be used to assign the absolute configuration of the chiral center.

Furthermore, conformational changes in the pyrrolidine ring and the N-aminoethyl side chain will influence the ECD spectrum. nih.gov By comparing experimental ECD spectra with those predicted from computational models of different conformers, it is possible to gain detailed information about the predominant solution-state conformation. nih.gov

Hypothetical ECD Data for L-Proline, 1-(2-aminoethyl)-(9CI):

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| ~210 | Positive Cotton Effect |

X-Ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Studies

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. wikipedia.org An X-ray crystal structure of Proline, 1-(2-aminoethyl)-(9CI) would provide a wealth of information, including bond lengths, bond angles, and torsion angles.

This technique would unambiguously determine the conformation of the pyrrolidine ring (i.e., the degree of puckering) and the orientation of the N-aminoethyl substituent relative to the ring. nih.gov It would also reveal the details of the intermolecular interactions, such as hydrogen bonding networks, that govern the crystal packing. researchgate.net The zwitterionic nature of the molecule in the solid state, if present, would also be confirmed.

The crystal structure would serve as a crucial benchmark for validating the results from computational modeling and for interpreting the spectroscopic data obtained in solution.

Illustrative Crystallographic Data for Proline, 1-(2-aminoethyl)-(9CI):

| Parameter | Illustrative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

Computational and Theoretical Studies on Proline, 1 2 Aminoethyl 9ci

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Acidity/Basicity Prediction

No specific data found in the search results.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

No specific data found in the search results.

Molecular Docking and Binding Energy Calculations with Hypothetical Interaction Partners

No specific data found in the search results.

Transition State Modeling for Proposed Reaction Mechanisms Involving Proline, 1-(2-aminoethyl)-(9CI)

No specific data found in the search results.

Structure-Property Relationship (SPR) Studies

No specific data found in the search results.

Reactivity and Mechanistic Investigations of Proline, 1 2 Aminoethyl 9ci in Organic Reactions

Evaluation of Proline, 1-(2-aminoethyl)-(9CI) as an Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. wikipedia.org Proline and its derivatives are celebrated for their ability to catalyze reactions with high stereoselectivity, often attributed to their capacity to form key reactive intermediates like enamines and iminium ions. libretexts.orgnumberanalytics.com The bifunctional nature of these molecules, possessing both acidic and basic sites, is crucial to their catalytic prowess. chemicalbook.comnih.gov

Enamine-Based Catalysis Mechanisms

A primary mode of action for proline-based catalysts involves the formation of a nucleophilic enamine intermediate. numberanalytics.comnih.gov This occurs through the reaction of the catalyst's secondary amine with a carbonyl compound, such as a ketone or aldehyde. nih.govyoutube.com This enamine then reacts with an electrophile. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of a product with a specific stereochemistry. wikipedia.org

The catalytic cycle begins with the formation of the enamine, which then attacks an electrophile. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle. nih.gov This mechanism is central to a variety of classic organic reactions, including aldol (B89426) and Michael additions. wikipedia.orglibretexts.org The rigid structure of the proline ring system is instrumental in creating a well-defined transition state, which is essential for achieving high enantioselectivity. organic-chemistry.org

Iminium Ion-Based Catalysis Mechanisms

Alternatively, proline-derived catalysts can activate α,β-unsaturated carbonyl compounds by forming a transient iminium ion. numberanalytics.comresearchgate.net This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, enhancing its electrophilicity and making it more susceptible to attack by a nucleophile. numberanalytics.com

This activation mode is fundamental to reactions like the Diels-Alder and conjugate additions. nih.govtcichemicals.com The catalyst reacts with the α,β-unsaturated aldehyde or ketone to form the iminium ion. A nucleophile then adds to this activated intermediate, and subsequent hydrolysis yields the product and regenerates the catalyst. The stereochemical outcome is controlled by the chiral catalyst, which dictates the facial selectivity of the nucleophilic attack. elsevierpure.com

Bifunctional Catalytic Roles

The structure of Proline, 1-(2-aminoethyl)-(9CI) contains both a secondary amine and a primary amine, along with a carboxylic acid group. This arrangement allows it to act as a bifunctional or even multifunctional catalyst. chemicalbook.com The secondary amine can form the enamine or iminium ion, while the carboxylic acid and the primary amine on the side chain can act as Brønsted acids or bases. chemicalbook.comnih.gov These additional functional groups can participate in the reaction mechanism by activating the electrophile or stabilizing the transition state through hydrogen bonding. youtube.com

This cooperative action within a single molecule can enhance both the reactivity and the stereoselectivity of the catalyzed reaction. For instance, in an aldol reaction, the carboxylic acid can activate the aldehyde electrophile via hydrogen bonding, while the enamine, formed from the secondary amine and a ketone, acts as the nucleophile. youtube.com This dual activation is reminiscent of the catalytic strategies employed by enzymes. libretexts.org

Role as a Chiral Ligand in Metal-Catalyzed Transformations

Beyond organocatalysis, proline derivatives are valuable as chiral ligands in asymmetric metal catalysis. The nitrogen and oxygen atoms of the amino acid can coordinate with a metal center, creating a chiral environment that can induce stereoselectivity in a variety of transformations. mdpi.comnih.gov

Design and Synthesis of Metal Complexes with Proline, 1-(2-aminoethyl)-(9CI)

The synthesis of metal complexes involving Proline, 1-(2-aminoethyl)-(9CI) leverages the coordinating ability of its multiple donor sites: the pyrrolidine (B122466) nitrogen, the carboxylate oxygen, and the primary amine nitrogen of the ethyl group. This allows for the formation of stable chelate structures with a range of transition metals, such as palladium(II), nickel(II), copper(II), iron(III), and others. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

The synthesis typically involves reacting the proline derivative with a suitable metal salt in an appropriate solvent. researchgate.net The stoichiometry of the resulting complexes, whether ML or ML2, and their geometry (e.g., square planar, octahedral) can be controlled by the reaction conditions and the nature of the metal ion and its counter-ions. rsc.org Characterization of these complexes is performed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to confirm their structure and stereochemistry. mdpi.comnih.gov

Table 1: Examples of Metal Complexes with Proline Derivatives

| Metal Ion | Ligand Type | Resulting Complex Stoichiometry | Application/Reaction | Reference |

|---|---|---|---|---|

| Palladium(II) | Proline homologs | Bis-chelated (ML2) | Catalysis | mdpi.com |

| Nickel(II) | Glycine Schiff Base of (S)-N-Benzylproline | ML | Asymmetric synthesis of α-amino acids | researchgate.netnih.gov |

| Iron(III) | Proline-based aminophenol | Mononuclear (FeL) | Model for catechol dioxygenase | nih.gov |

Stereoselective Induction in Metal-Catalyzed Reactions

Once complexed to a metal, the chiral ligand directs the stereochemical course of the catalyzed reaction. The fixed conformation of the proline ring and the defined spatial arrangement of the ethylamino substituent create a chiral pocket around the metal's active site. This steric and electronic influence forces the reactants to approach in a specific orientation, leading to high stereoselectivity in the product. nih.gov

These metal complexes have been successfully employed in a variety of asymmetric transformations. For example, palladium complexes with proline-derived ligands have shown catalytic activity, and copper complexes have been investigated for their role in coupling reactions. organic-chemistry.orgmdpi.com Nickel(II) complexes, in particular, are well-known for their utility in the asymmetric synthesis of non-natural α-amino acids. researchgate.netnih.gov The choice of metal and the specific design of the ligand are crucial for optimizing the yield and enantioselectivity of a given reaction.

Table 2: Performance of Proline-Derived Catalysts/Ligands in Asymmetric Reactions

| Reaction Type | Catalyst/Ligand | Substrates | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Mannich Reaction | L-Proline | Acetone, p-nitrobenzaldehyde, p-anisidine | 94% | 50% | clockss.org |

| Michael Addition | Chiral Diamine (Proline-derived) | Cyclopentanone, Nitrostyrene | up to 99% | High | libretexts.org |

| Aldol Reaction | 4-trans-aminoproline-based tetrapeptides | Acetone, Aldehydes | High | Good | organic-chemistry.org |

| Ullmann-type Reaction | CuI / Proline derivative | Aryl iodides, β-ketoesters | 71-93% | 70-82% | organic-chemistry.org |

Mechanistic Elucidation of Reaction Pathways

A thorough review of chemical databases and academic journals did not yield any specific mechanistic studies for reactions involving "Proline, 1-(2-aminoethyl)-(9CI)". The elucidation of reaction pathways for organocatalysts typically involves a combination of kinetic analysis, spectroscopic studies, and computational modeling. However, such investigations have not been reported for this specific compound.

Isotopic Labeling Studies to Probe Reaction Mechanisms

There are no published isotopic labeling studies that utilize "Proline, 1-(2-aminoethyl)-(9CI)". Isotopic labeling is a powerful technique for tracing the path of atoms throughout a chemical reaction, offering definitive evidence for proposed mechanistic pathways. The absence of such experiments means that key details about bond formations and breakages, as well as the involvement of specific atoms in the transition states for reactions potentially catalyzed by this compound, have not been experimentally verified.

Biochemical and Biological Research Applications of Proline, 1 2 Aminoethyl 9ci

Investigation of Molecular Interactions with Model Biological Systems (e.g., enzymes, nucleic acids, membranes)

Currently, there is a notable absence of published research specifically detailing the molecular interactions of Proline, 1-(2-aminoethyl)-(9CI) with key biological macromolecules. Searches of scientific literature and chemical databases have not yielded studies on its interactions with enzymes, nucleic acids, or biological membranes. While the structural features of the molecule—a proline ring, a secondary amine, and a primary amino group—suggest potential binding capabilities through hydrogen bonding and electrostatic interactions, no empirical data is available to substantiate these possibilities.

Exploration of Potential Roles as a Biochemical Probe in Metabolic Pathway Research

The potential of Proline, 1-(2-aminoethyl)-(9CI) as a biochemical probe for investigating metabolic pathways remains unexplored. There are no available studies that have utilized this compound to trace or influence specific metabolic routes. Its structural similarity to proline and other biologically relevant amines could theoretically make it a candidate for uptake by amino acid or polyamine transport systems, but this has not been experimentally verified.

Studies on its Influence in Cellular Processes at a Mechanistic Level (e.g., protein folding, osmoprotection in model organisms)

Detailed mechanistic studies on the influence of Proline, 1-(2-aminoethyl)-(9CI) on cellular processes are not present in the current scientific literature. There is no research available on its effects on protein folding, nor have there been investigations into its potential role as an osmoprotectant in model organisms. While proline itself is a known osmolyte, it is unknown if the addition of the 2-aminoethyl group affects this function.

Microbial and Enzymatic Transformations of Proline, 1-(2-aminoethyl)-(9CI)

There is no available research on the microbial or enzymatic transformation of Proline, 1-(2-aminoethyl)-(9CI). It is unknown which, if any, metabolic pathways in microorganisms could modify this compound, or which enzymes might recognize it as a substrate.

Advanced Analytical and Separation Methodologies for Proline, 1 2 Aminoethyl 9ci in Research Settings

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of chiral compounds like "Proline, 1-(2-aminoethyl)-(9CI)" is crucial, as different enantiomers can exhibit distinct biological activities. americanlaboratory.com High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers.

For proline derivatives, polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, have proven effective. nih.govresearchgate.net The separation mechanism often relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for the enantiomers. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) with an acidic additive such as trifluoroacetic acid (TFA), is critical for achieving good resolution. nih.govresearchgate.net For proline derivatives with carboxyl or hydroxyl groups, even small changes in the ethanol concentration can significantly impact resolution, highlighting the importance of hydrogen bonding in the chiral recognition process. nih.gov

Due to the lack of a strong chromophore in "Proline, 1-(2-aminoethyl)-(9CI)," derivatization with a fluorescent tag like NBD-Cl (4-Chloro-7-nitrobenzofurazan) can be employed to enable sensitive detection by a fluorescence detector. researchgate.netimpactfactor.org This pre-column derivatization enhances the detectability of the compound at low concentrations. researchgate.net

Table 1: Hypothetical Chiral HPLC Parameters for "Proline, 1-(2-aminoethyl)-(9CI)" Analysis

| Parameter | Value/Condition |

| Column | Chiralpak IA or similar polysaccharide-based CSP |

| Mobile Phase | Hexane:Ethanol with 0.1% TFA (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25°C |

| Detection | Fluorescence (after pre-column derivatization) |

| Derivatizing Agent | NBD-Cl |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Derivatized Proline, 1-(2-aminoethyl)-(9CI) Analysis

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, amino acids and their derivatives like "Proline, 1-(2-aminoethyl)-(9CI)" are typically non-volatile and polar, necessitating a derivatization step to increase their volatility and thermal stability. sigmaaldrich.comthermofisher.com This process involves converting the polar functional groups (amines and carboxylic acids) into less polar, more volatile derivatives. sigmaaldrich.com

A common two-step derivatization process for proline involves esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com For instance, the carboxyl group can be esterified using methanolic HCl, and the primary and secondary amino groups can be acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comsigmaaldrich.com Silylation is another widely used technique, although it is sensitive to moisture. sigmaaldrich.com

Once derivatized, the compound can be analyzed by GC-MS. The GC separates the derivatized analyte from other components in the sample, and the mass spectrometer provides identification based on the mass-to-charge ratio (m/z) of the fragmented ions. sigmaaldrich.com The fragmentation pattern is a unique fingerprint of the molecule, allowing for its unambiguous identification. nih.gov

Table 2: Potential GC-MS Derivatization and Analysis Strategy for "Proline, 1-(2-aminoethyl)-(9CI)"

| Step | Reagent/Condition | Purpose |

| Esterification | Methanolic HCl, heat | Converts the carboxylic acid to a methyl ester. |

| Acylation | Trifluoroacetic anhydride (TFAA) or MSTFA, heat | Derivatizes the primary and secondary amino groups. |

| GC Separation | Capillary column (e.g., SLB™-5ms) | Separates the derivatized analyte. |

| MS Detection | Electron Impact (EI) or Chemical Ionization (CI) | Provides mass spectrum for identification. |

Capillary Electrophoresis (CE) for High-Resolution Separation and Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and minimal sample consumption. creative-proteomics.com It is well-suited for the analysis of charged species like amino acids and their derivatives. researchgate.net For purity assessment of "Proline, 1-(2-aminoethyl)-(9CI)," CE can provide detailed information about the presence of impurities.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio in an electric field. Since "Proline, 1-(2-aminoethyl)-(9CI)" possesses amino groups, it will be positively charged in an acidic buffer and migrate towards the cathode. The high efficiency of CE allows for the separation of closely related impurities. sciex.com

For enhanced sensitivity, especially when dealing with low concentrations, CE can be coupled with Laser-Induced Fluorescence (LIF) detection. nih.govacs.org This requires derivatization of the analyte with a fluorescent tag. nih.gov Alternatively, coupling CE with Mass Spectrometry (CE-MS) provides both high separation efficiency and specific detection, enabling accurate identification and quantification of the target compound and any impurities. creative-proteomics.comresearchgate.net

Development of Novel Spectroscopic Methods for In Situ Detection and Quantification in Research Matrices

The ability to detect and quantify "Proline, 1-(2-aminoethyl)-(9CI)" in situ within complex research matrices, such as cell cultures or biological fluids, is essential for understanding its dynamic behavior. Novel spectroscopic methods, particularly those based on fluorescence, offer the potential for real-time monitoring with high sensitivity and spatial resolution. youtube.com

One approach is the development of specific fluorescent probes. These probes are designed to selectively bind to the target analyte, resulting in a measurable change in their fluorescence properties (e.g., intensity or wavelength). glenresearch.com For proline and its derivatives, fluorescent probes have been designed that react with the amino groups to form a fluorescent product. nih.gov The development of a probe highly specific for the unique structure of "Proline, 1-(2-aminoethyl)-(9CI)" would be a significant advancement for its in situ detection.

Another emerging area is the use of activity-based probes, which can covalently bind to the active site of enzymes that may interact with "Proline, 1-(2-aminoethyl)-(9CI)," providing a measure of its functional engagement within a biological system. nih.gov While not a direct detection of the compound itself, it provides valuable information about its biological context. Furthermore, advanced techniques like laser-induced fluorescence (LIF) have been used for the in situ detection of aromatic amino acids and could potentially be adapted for derivatized non-aromatic amino acids. nih.gov

Isotope Labeling Strategies for Metabolic Flux Studies in Research

To trace the metabolic fate of "Proline, 1-(2-aminoethyl)-(9CI)" and understand its involvement in biochemical pathways, isotope labeling strategies are employed. nih.govcreative-proteomics.com This involves synthesizing the compound with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), at specific positions in the molecule. nih.govdiva-portal.org

Once the labeled compound is introduced into a biological system, its transformation products will also contain the isotopic label. youtube.com By analyzing the distribution of the isotopes in various metabolites using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, the metabolic pathways involving "Proline, 1-(2-aminoethyl)-(9CI)" can be elucidated. nih.govacs.org

For example, by using ¹³C-labeled "Proline, 1-(2-aminoethyl)-(9CI)," researchers can track the carbon backbone of the molecule as it is metabolized. Similarly, ¹⁵N-labeling can be used to follow the fate of the nitrogen atoms. youtube.com This approach, known as metabolic flux analysis, provides a quantitative measure of the rates of metabolic reactions and can reveal how the metabolism of "Proline, 1-(2-aminoethyl)-(9CI)" is altered under different experimental conditions. amazonaws.comyoutube.com

Table 3: Common Isotopes Used in Metabolic Flux Studies

| Isotope | Natural Abundance (%) | Application in "Proline, 1-(2-aminoethyl)-(9CI)" Studies |

| ¹³C | ~1.1 | Tracing the carbon skeleton through metabolic pathways. |

| ¹⁵N | ~0.37 | Following the fate of the amino groups in metabolic transformations. |

| ²H (Deuterium) | ~0.015 | Investigating specific enzymatic reactions and transport processes. |

Emerging Research Directions and Future Perspectives for Proline, 1 2 Aminoethyl 9ci

Integration into Supramolecular Chemistry and Host-Guest Interactions Research

The field of supramolecular chemistry, which focuses on non-covalent interactions, stands to benefit from the integration of Proline, 1-(2-aminoethyl)-(9CI). Proline and its derivatives are known to engage in self-assembly processes, forming structures like polyproline helices. nih.govnih.govchemrxiv.org The presence of the 1-(2-aminoethyl) substituent introduces an additional site for hydrogen bonding, which could lead to novel self-assembly motifs and the formation of unique supramolecular architectures.

In host-guest chemistry, the conformational rigidity of the proline ring makes it a valuable component in the design of host molecules. nih.govacs.org The aminoethyl side chain of Proline, 1-(2-aminoethyl)-(9CI) can be envisioned to participate in specific binding events with guest molecules through hydrogen bonding or electrostatic interactions. This could enable the development of new receptors for small molecules or ions. Research in this area could explore the binding affinities and selectivities of this compound with a variety of guests, potentially leading to applications in sensing and separation technologies. The interaction of proline with aromatic residues through CH/π interactions is another area of interest that could be modulated by the aminoethyl group. acs.org

Potential Applications in Advanced Materials Science Research (e.g., functional polymers, self-assembling systems)

In materials science, proline's inherent biocompatibility and structural properties make it a desirable component in the development of advanced materials such as biodegradable polymers. The bifunctional nature of Proline, 1-(2-aminoethyl)-(9CI), possessing both a secondary amine within the ring and a primary amine on the side chain, offers versatile opportunities for polymerization.

This compound could be utilized as a monomer or a functionalizing agent in the synthesis of novel polymers. For instance, it could be incorporated into polyester or polyamide backbones, potentially imparting unique thermal or mechanical properties. The use of techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could allow for the creation of well-defined functional polymers containing this proline derivative. nih.gov Furthermore, the self-assembly properties of this molecule could be harnessed to create structured hydrogels or other soft materials with potential applications in biomedicine. acs.org The ability of proline-containing materials to be supported on substrates like graphene oxide could also be explored. researchgate.net

Interdisciplinary Research at the Interface of Synthetic Chemistry and Systems Biology with Proline, 1-(2-aminoethyl)-(9CI)

The intersection of synthetic chemistry and systems biology offers exciting avenues for the investigation of Proline, 1-(2-aminoethyl)-(9CI). A significant body of research exists on the metabolic engineering of proline biosynthesis in microorganisms like Escherichia coli. researchgate.netbiosynsis.comtandfonline.comasm.orgnih.gov Introducing a synthetic proline derivative such as Proline, 1-(2-aminoethyl)-(9CI) into these biological systems could provide insights into the specificity and promiscuity of enzymes involved in proline metabolism and transport.

Such studies could reveal whether this compound can be utilized by cellular machinery or if it acts as an inhibitor of certain metabolic pathways. This interdisciplinary approach could lead to the development of novel antimicrobial agents or tools for studying cellular metabolism. The multifaceted roles of proline in cell behavior, from being a protein building block to a stress defender, suggest that synthetic derivatives could be used to modulate these processes. frontiersin.org

Development of Proline, 1-(2-aminoethyl)-(9CI) as a Versatile Building Block in Complex Molecule Synthesis

Proline and its derivatives are well-established as powerful chiral building blocks and organocatalysts in asymmetric synthesis. mdpi.comrsc.orgenamine.netthieme-connect.comorganic-chemistry.org The rigid pyrrolidine (B122466) scaffold provides excellent stereocontrol in a variety of chemical transformations. Proline, 1-(2-aminoethyl)-(9CI) is poised to be a valuable addition to the synthetic chemist's toolbox.

The presence of the 1-(2-aminoethyl) group provides a convenient handle for further functionalization or for anchoring the molecule to a solid support. This could facilitate the development of recyclable organocatalysts or the synthesis of complex molecules with diverse functionalities. The asymmetric synthesis of Cα-substituted prolines is an active area of research, and the N-alkylation of the proline ring is a key strategy. elsevierpure.comnih.govresearchgate.netacs.org The aminoethyl group in Proline, 1-(2-aminoethyl)-(9CI) could be protected and later deprotected to allow for selective N-functionalization, further expanding its synthetic utility. The development of synthetic routes to various N-substituted ureas and other derivatives from proline highlights the potential for creating a diverse library of compounds from this versatile building block. researchgate.net

常见问题

Q. How can researchers ensure rigorous peer review of studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。